

What is the structure of 3'-Dimethylaminoacetophenone?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3'-Dimethylaminoacetophenone

Cat. No.: B097955

[Get Quote](#)

An In-depth Technical Guide: The Structure, Properties, and Synthesis of **3'-Dimethylaminoacetophenone**

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure of **3'-Dimethylaminoacetophenone** (3'-DMAA). As a substituted acetophenone, this compound serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. The presence of both a nucleophilic dimethylamino group and a reactive ketone functional group makes it a versatile building block for more complex molecular architectures. This document elucidates the core structure through established chemical identifiers, offers a detailed predictive analysis of its spectroscopic signatures (NMR, IR, MS), outlines a robust synthetic pathway, and discusses its relevance in the context of drug discovery and development. All methodologies are presented with the intent to provide a self-validating framework for researchers.

Molecular Identity and Core Structure

3'-Dimethylaminoacetophenone is an aromatic ketone characterized by an acetyl group and a dimethylamino group substituted at the meta-position (1 and 3 positions, respectively) of a benzene ring.

Identifier	Value	Source
IUPAC Name	1-[3-(dimethylamino)phenyl]ethanone	
CAS Number	18992-80-8	[1]
Molecular Formula	C ₁₀ H ₁₃ NO	[1]
Molecular Weight	163.22 g/mol	[1]
Physical Form	Solid	[2]
Melting Point	37°C	[1]
SMILES	CN(C)c1cccc(c1)C(C)=O	
InChI Key	KYEMJVGXLJXCSM-UHFFFAOYSA-N	

```
graph "3_Dimethylaminoacetophenone_Structure" {
  layout=neato;
  node [shape=plaintext, fontname="sans-serif", fontsize=12];
  edge [fontname="sans-serif", fontsize=12];

  // Benzene Ring
  C1 [label="C", pos="0,1!"];
  C2 [label="C", pos="-0.87,0.5!"];
  C3 [label="C", pos="-0.87,-0.5!"];
  C4 [label="C", pos="0,-1!"];
  C5 [label="C", pos="0.87,-0.5!"];
  C6 [label="C", pos="0.87,0.5!"];

  // Substituents
  C_acetyl [label="C", pos="1.74,1!"];
```

```
0_acetyl [label="0", pos="2.61,0.5!"];
C_methyl [label="CH3", pos="1.74,1.8!"];

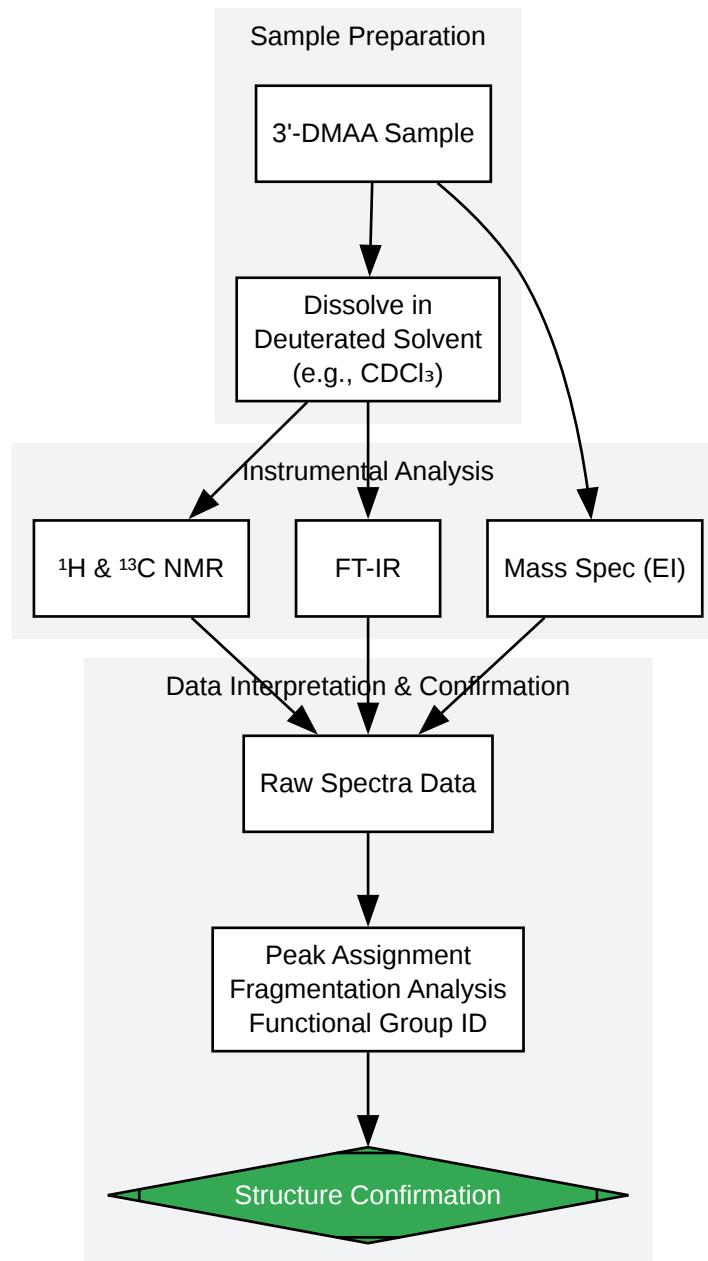
N_amino [label="N", pos="-1.74,-1!"];
C_methyl1 [label="CH3", pos="-2.61,-0.5!"];
C_methyl2 [label="CH3", pos="-1.74,-1.8!"];

// Aromatic Protons
H2 [label="H", pos="-1.5,1!"];
H4 [label="H", pos="0,-1.7!"];
H5 [label="H", pos="1.5,-1!"];
H6 [label="H", pos="1.5,1!"];

// Bonds
C1 -- C2 [label=""];
C2 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- C1 [label=""];

C1 -- C_acetyl [label=""];
C_acetyl -- O_acetyl [label="="];
C_acetyl -- C_methyl [label=""];

C3 -- N_amino [label=""];
N_amino -- C_methyl1 [label=""];
N_amino -- C_methyl2 [label=""];
```


```
// Aromatic Hydrogens
C2 -- H2 [style=invis]; // Placeholder for positioning
C4 -- H4 [style=invis];
C5 -- H5 [style=invis];
C6 -- H6 [style=invis];

// Aromatic ring double bonds
node [shape=none, label=""];
p1 [pos="-0.435,0.75!"];
p2 [pos="-0.435,-0.75!"];
p3 [pos="0.87,0!"];
// C1 -- C6, C2--C3, C4--C5 (alternate)
}
```

Caption: 2D structure of 1-[3-(dimethylamino)phenyl]ethanone.

Structural Elucidation by Predictive Spectroscopic Analysis

Definitive structural confirmation in modern organic chemistry relies on a combination of spectroscopic methods. While a dedicated spectrum for this specific compound is not publicly cataloged, its expected spectral characteristics can be accurately predicted based on the well-understood principles of spectroscopy and data from analogous structures.

[Click to download full resolution via product page](#)

Caption: Standard workflow for spectroscopic structure elucidation.

Predicted ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acetyl methyl protons.

Predicted Signal	# of Protons	Multiplicity	Chemical Shift (δ , ppm)	Rationale
Acetyl-CH ₃	3H	Singlet (s)	~2.55	Typical shift for a methyl ketone adjacent to an aromatic ring.
N-Methyl-CH ₃	6H	Singlet (s)	~2.95	Electron-donating nitrogen shields these protons. Based on data for N,N,3-trimethylaniline[3].
Aromatic H-6	1H	Triplet (t)	~7.30	Coupled to H-5 and H-2 (meta-coupling might broaden it).
Aromatic H-2	1H	Singlet/Triplet (s/t)	~7.15	Appears as a broad singlet or a small triplet.
Aromatic H-5	1H	Doublet of Doublets (dd)	~7.05	Coupled to H-6 and H-4.
Aromatic H-4	1H	Doublet of Doublets (dd)	~6.85	Shifted upfield due to the strong electron-donating effect of the meta-dimethylamino group.

Predicted ¹³C NMR Spectroscopy

The ^{13}C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Predicted Signal	Chemical Shift (δ , ppm)	Rationale
Carbonyl (C=O)	~198	Standard chemical shift for an aryl ketone.
Aromatic C-3 (C-N)	~151	Carbon directly attached to the electron-donating nitrogen atom is deshielded.
Aromatic C-1 (C-C=O)	~138	Quaternary carbon attached to the acetyl group.
Aromatic C-5	~129	Standard aromatic carbon shift.
Aromatic C-6	~118	Shielded by the meta-dimethylamino group.
Aromatic C-2	~115	Shielded by the meta-dimethylamino group.
Aromatic C-4	~112	Shielded by the meta-dimethylamino group.
N-Methyl (N-CH ₃)	~40	Typical shift for N-methyl carbons on an aniline derivative[3].
Acetyl (CO-CH ₃)	~27	Standard shift for an acetyl methyl carbon.

Predicted Infrared (IR) Spectroscopy

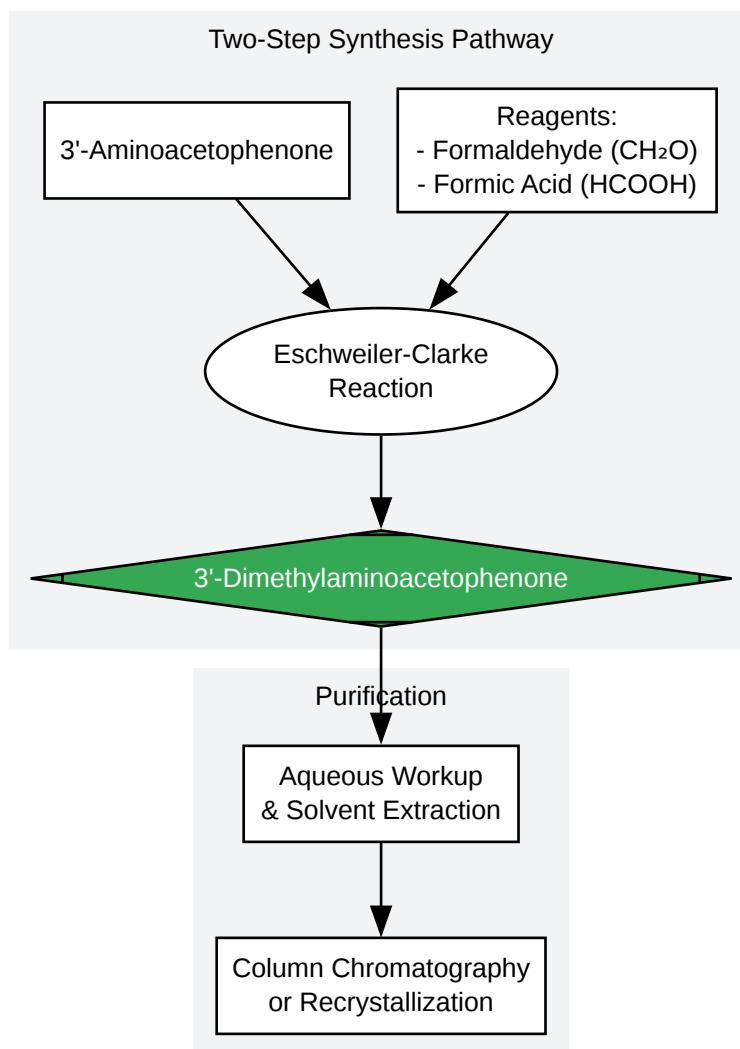
The IR spectrum is used to identify key functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type
C=O (Ketone)	~1680	Strong, sharp stretch
C-N (Aromatic Amine)	1360-1250	Stretch
C-H (Aromatic)	3100-3000	Stretch
C-H (sp ³ - Methyl)	2980-2850	Stretch
C=C (Aromatic)	1600-1450	Stretch
C-H Bending (meta-subst.)	880-810, 780-730	Out-of-plane bend

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular weight and characteristic fragmentation patterns.

- Molecular Ion (M⁺): A prominent peak is expected at m/z = 163, corresponding to the molecular weight of the compound.
- Key Fragmentation: The most significant fragmentation is the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃).
 - [M-15]⁺ Peak: A strong peak at m/z = 148 ([M - CH₃]⁺). This acylium ion is resonance-stabilized and is often the base peak for acetophenones.


Synthesis and Chemical Reactivity

The synthesis of 3'-DMAA requires a strategic approach due to the directing effects of the substituents.

Synthetic Strategy

A direct Friedel-Crafts acylation of N,N-dimethylaniline with an acetylating agent (e.g., acetyl chloride/AlCl₃) is not a viable primary route for the meta-isomer. The powerful electron-donating and ortho,para-directing nature of the dimethylamino group would yield almost exclusively the para-substituted product, 4'-Dimethylaminoacetophenone[4][5][6].

Therefore, a more logical and controllable synthesis involves introducing the functional groups in a different order. A robust method is the reductive amination or methylation of a precursor like 3'-aminoacetophenone, which is commercially available. 3'-Aminoacetophenone itself can be synthesized by the reduction of 3'-nitroacetophenone[7].

[Click to download full resolution via product page](#)

Caption: Plausible synthesis route via Eschweiler-Clarke methylation.

Chemical Reactivity

- **Dimethylamino Group:** This group is a strong activating, electron-donating group. It is nucleophilic and can be protonated in strong acid.

- **Ketone Group:** The acetyl group is an electron-withdrawing, deactivating group. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The alpha-protons on the methyl group are acidic and can be removed by a base to form an enolate, enabling reactions like aldol condensations.

Relevance in Pharmaceutical Development

Substituted acetophenones are common scaffolds and intermediates in medicinal chemistry.

The 3'-DMAA structure offers several features of interest to drug development professionals:

- **Versatile Synthetic Handle:** The ketone can be readily transformed into other functional groups—reduced to an alcohol, converted to an amine via reductive amination, or used in condensation reactions to build larger, more complex heterocyclic systems.
- **Modulation of Physicochemical Properties:** The dimethylamino group is a tertiary amine, which is basic. This allows for salt formation, a common strategy used to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).
- **Pharmacophore Component:** The N,N-dimethylaniline moiety is present in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and cation-π interactions can be crucial for binding to biological targets.

Its role as a "pharmaceutical intermediate" indicates its use as a starting material or building block in the multi-step synthesis of a final API[1].

Experimental Protocols

The following protocols are provided as validated, procedural frameworks.

Protocol: Synthesis of 3'-DMAA via Eschweiler-Clarke Reaction

This protocol describes the methylation of 3'-aminoacetophenone.

Materials:

- 3'-Aminoacetophenone (1.0 eq)

- Aqueous Formaldehyde (37 wt. %, 2.5 eq)
- Formic Acid (98%, 5.0 eq)
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

- To a round-bottom flask, add 3'-aminoacetophenone (1.0 eq) and formic acid (5.0 eq). Stir the mixture to dissolve.
- Slowly add aqueous formaldehyde solution (2.5 eq) to the flask. The addition may be exothermic.
- Attach a reflux condenser and heat the reaction mixture to 100°C. Maintain this temperature for 8-12 hours, monitoring the reaction by TLC or LC-MS.
- Cool the reaction mixture to room temperature.
- Carefully neutralize the excess formic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8-9.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

- Purify the crude solid by flash column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain pure **3'-Dimethylaminoacetophenone**.

Protocol: Analytical Confirmation

Method: High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid). A typical starting condition could be 30:70 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm.
- Procedure: Prepare a standard solution of the purified product in the mobile phase (~1 mg/mL). Inject 10 µL and record the chromatogram. A single sharp peak indicates high purity. Identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS) and observing the parent ion at m/z = 163.

Safety and Handling

3'-Dimethylaminoacetophenone should be handled with appropriate care in a laboratory setting.

- GHS Hazard Classification: Warning.
- Hazard Statements: H317 (May cause an allergic skin reaction).
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P272: Contaminated work clothing should not be allowed out of the workplace.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

- P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
- Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and nitrile gloves are required.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3'-DIMETHYLAMINOACETOPHENONE, CasNo.18992-80-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookingchem.com]
- 2. labproinc.com [labproinc.com]
- 3. rsc.org [rsc.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [What is the structure of 3'-Dimethylaminoacetophenone?]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097955#what-is-the-structure-of-3-dimethylaminoacetophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com